3,4-dimethoxy-N-{2-[methyl(phenyl)amino]ethyl}benzamide -

3,4-dimethoxy-N-{2-[methyl(phenyl)amino]ethyl}benzamide

Catalog Number: EVT-4861267
CAS Number:
Molecular Formula: C18H22N2O3
Molecular Weight: 314.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide

Compound Description: This compound is a potent Class I selective histone deacetylase (HDAC) inhibitor. [] It exhibits strong antitumor activity both in vitro and in vivo, particularly against human myelodysplastic syndrome (SKM-1) cell lines. [] The compound induces G1 cell cycle arrest and apoptosis, and increases intracellular acetyl-histone H3 and P21 levels. []

Compound Description: This compound is a naphthol derivative synthesized through a three-component system reaction. [] While its biological activity is not discussed in the provided abstract, the synthesis method highlights the use of a benzamide building block. []

2-(3,4-Dichlorophenyl)-N-methyl-N-[(1S)-1-(1-methylethyl)-2-(1-pyrrolidinyl)ethyl]acetamide (Compound 13)

Compound Description: This compound is a potent and selective kappa-opioid agonist. [] It serves as a lead compound for developing new analgesics. []

2-(3,4-Dichlorophenyl)-N-methyl-N-[(1R,S)-1-(3-aminophenyl)-2-(1-pyrrolidinyl)ethyl]acetamide (Compound 48)

Compound Description: This compound is a potent opioid kappa agonist, displaying five-fold higher in vitro activity than Compound 13 (2-(3,4-dichlorophenyl)-N-methyl-N-[(1S)-1-(1-methylethyl)-2-(1-pyrrolidinyl)ethyl]acetamide). [] It also exhibits potent analgesic effects in vivo. []

2-(3,4-dichlorophenyl)-N-methyl-N-[(1S)-1-phenyl-2-(1-pyrrolidinyl)ethyl]acetamide (Compound 8)

Compound Description: This compound is a potent opioid kappa agonist, exhibiting 146-fold higher in vitro activity compared to the known kappa agonist U-50488. [] It also shows potent analgesic effects in vivo. []

(+)-3,4-dihydro-2-[5-methoxy-2-[3-[N-methyl-N-[2-[(3,4-methylenedioxy)phenoxy]ethyl]amino]propoxy]phenyl]-4-methyl-3-oxo-2H-1,4-benzothiazine (SD-3211)

Compound Description: SD-3211 is a novel calcium antagonist. [] Three of its fecal metabolites, (+)-I, (+)-II, and (+)-III, were synthesized to confirm their structures and evaluate their calcium antagonistic activities. []

(+)-3,4-dihydro-2-[5-hydroxy-2-[3-[N-methyl-N-[2-[(3,4-methylenedioxy)-phenoxy]ethyl]amino]propoxy]phenyl]-4-methyl-3-oxo-2H-1,4-benzothiazine ((+)-I)

Compound Description: This compound is a fecal metabolite of SD-3211 ((+)-3,4-dihydro-2-[5-methoxy-2-[3-[N-methyl-N-[2-[(3,4-methylenedioxy)phenoxy]ethyl]amino]propoxy]phenyl]-4-methyl-3-oxo-2H-1,4-benzothiazine). [] Its structure was confirmed through synthesis, and its calcium antagonistic activity was evaluated. []

(+)-3,4-dihydro-2-[5-hydroxy-2-[3-[N-[2-[(3,4-methylenedioxy) phenoxy]ethyl]amino] propoxy]-phenyl]-4-methyl-3-oxo-2H-1,4-benzothiazine((+)-II)

Compound Description: This compound is a fecal metabolite of SD-3211 ((+)-3,4-dihydro-2-[5-methoxy-2-[3-[N-methyl-N-[2-[(3,4-methylenedioxy)phenoxy]ethyl]amino]propoxy]phenyl]-4-methyl-3-oxo-2H-1,4-benzothiazine). [] Its structure was confirmed through synthesis, and its calcium antagonistic activity was evaluated. []

(+)-3,4-dihydro-2-[5-methoxy-2-[3-[N-[2-[(3,4-methylenedioxy)phenoxy]ethyl]amino]propoxy]phenyl]-4-methyl-3-oxo-2H-1,4- benzothiazine((+)-III)

Compound Description: This compound is a fecal metabolite of SD-3211 ((+)-3,4-dihydro-2-[5-methoxy-2-[3-[N-methyl-N-[2-[(3,4-methylenedioxy)phenoxy]ethyl]amino]propoxy]phenyl]-4-methyl-3-oxo-2H-1,4-benzothiazine). [] Its structure was confirmed through synthesis, and its calcium antagonistic activity was evaluated. []

3,4-dihydro-2-[5-methoxy-2-[3-[N-methyl-N-[2-[3,4-(methylenedioxy)phenoxy]ethyl]amino]propoxy]phenyl]-4-methyl-3-oxo-2H-1,4-benzothiazine hydrogen fumarate (Compound 15)

Compound Description: This compound is a potent calcium antagonist with low cardioselectivity, making it potentially useful for treating hypertension with minimal cardiac side effects. []

(+)-15

Compound Description: (+)-15 is the optically active enantiomer of compound 15 (3,4-dihydro-2-[5-methoxy-2-[3-[N-methyl-N-[2-[3,4-(methylenedioxy)phenoxy]ethyl]amino]propoxy]phenyl]-4-methyl-3-oxo-2H-1,4-benzothiazine hydrogen fumarate). [] It exhibits significantly higher calcium antagonistic activity compared to its enantiomer, (-)-15. []

(S)-[p-[3-[[2-(3,4-dimethoxyphenyl)ethyl]amino]-2-hydroxypropoxy]phenyl]-4-(2-thienyl)imidazole

Compound Description: This compound exhibits beta-adrenoceptor antagonist activity but possesses intrinsic sympathomimetic activity (ISA). []

(S)-4-Acetyl-2-[[4-[3-[[2-(3,4-dimethoxyphenyl)ethyl]amino]-2-hydroxypropoxy]phenyl]methyl]imidazole (S-51)

Compound Description: This compound is a highly cardioselective beta-adrenoceptor antagonist with minimal intrinsic sympathomimetic activity (ISA). []

6,7-Dimethoxy-2-[(3R)-piperidin-3-ylcarbonyl]-1,2,3,4-tetrahydroisoquinoline (YM-252124)

Compound Description: This compound is a major human metabolite of the If channel inhibitor YM758. [] YM-252124 is renally excreted and shows inhibitory activity towards hOCT2/rOct2 transporters. []

N-(4-fluorobenzoyl)glycine (YM-385461)

Compound Description: This compound is a human plasma metabolite of the If channel inhibitor YM758. [] YM-385461 is a derivative of p-aminohippuric acid and is thought to be renally secreted via hOAT1/rOat1 transporters. []

2-{[(3R)-1-{2-[(4-fluorobenzoyl)amino]ethyl}piperidin-3-yl]carbonyl}-7-methoxy-1,2,3,4-tetrahydroisonolin-6-yl β-d-glucopyranosiduronic acid (AS2036329)

Compound Description: This compound is a human metabolite of the If channel inhibitor YM758. [] It is identified in urine and plasma, demonstrating a glucuronide conjugate. []

(5R)-5-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]piperidin-2-one (YM-385459)

Compound Description: This compound is a major human metabolite of the If channel inhibitor YM758. [] It's identified in both urine and plasma. []

2-[(1-{4-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl]phenyl}-1H-1,2,3-triazol-4-yl)methoxy]-N-(p-tolyl)benzamide (Compound 7h)

Compound Description: This compound is a potent modulator of P-glycoprotein (P-gp)-mediated multidrug resistance (MDR). [] It exhibits low cytotoxicity and reverses doxorubicin resistance in K562/A02 cells. []

4‐Amino‐N‐(2‐ethylphenyl)benzamide

Compound Description: This compound is an ameltolide analog, displaying anticonvulsant activity superior to phenytoin in the maximal electroshock seizure test. [] It shows better efficacy and a higher protective index after oral administration compared to ameltolide. []

4‐Amino‐N‐(2,6‐diethylphenyl)benzamide

Compound Description: This compound is an ameltolide analog, displaying superior anticonvulsant activity compared to phenytoin in the maximal electroshock seizure test. [] It shows a better efficacy and protective index after oral administration than ameltolide. []

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylaminoacetamide hydrochloride (Compound 15)

Compound Description: This compound exhibits significant antiulcer activity when administered intraperitoneally in a rat model of water-immersion stress-induced gastric ulceration. []

3-[[[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl]methyl]amino-N-methylbenzamide (DQ-2511)

Compound Description: DQ-2511 displays potent antiulcer activity when administered orally in a rat model of water-immersion stress-induced gastric ulceration. [] It shows a significant prophylactic effect, unlike some of its closely related analogs. []

Properties

Product Name

3,4-dimethoxy-N-{2-[methyl(phenyl)amino]ethyl}benzamide

IUPAC Name

3,4-dimethoxy-N-[2-(N-methylanilino)ethyl]benzamide

Molecular Formula

C18H22N2O3

Molecular Weight

314.4 g/mol

InChI

InChI=1S/C18H22N2O3/c1-20(15-7-5-4-6-8-15)12-11-19-18(21)14-9-10-16(22-2)17(13-14)23-3/h4-10,13H,11-12H2,1-3H3,(H,19,21)

InChI Key

LLFLCAUSEVOKKE-UHFFFAOYSA-N

SMILES

CN(CCNC(=O)C1=CC(=C(C=C1)OC)OC)C2=CC=CC=C2

Canonical SMILES

CN(CCNC(=O)C1=CC(=C(C=C1)OC)OC)C2=CC=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.